(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a cyclopentyl group at the N3 position and a 1-methylpyrrole-substituted arylidene moiety at the C5 position. Rhodanine derivatives are known for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The (5Z) configuration indicates the stereochemistry of the exocyclic double bond, which is critical for maintaining planar molecular geometry and facilitating intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C14H16N2OS2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H16N2OS2/c1-15-8-4-7-11(15)9-12-13(17)16(14(18)19-12)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3/b12-9- |
InChI Key |
ZZUUNFQKOHWXHT-XFXZXTDPSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Thiazolidinone Core Formation
The synthesis begins with constructing the 2-thioxo-1,3-thiazolidin-4-one ring. A widely adopted method involves the cyclization of cyclopentylamine with carbon disulfide (CS₂) and chloroacetic acid derivatives under basic conditions. For example:
Key parameters include:
Knoevenagel Condensation for Methylidene Bridge Formation
The introduction of the (1-methyl-1H-pyrrol-2-yl)methylidene group occurs via a Z-selective Knoevenagel condensation. The thiazolidinone precursor reacts with 1-methyl-1H-pyrrole-2-carbaldehyde in acetic acid with sodium acetate as a catalyst:
Optimization Insights :
-
Molar Ratio : A 1:1.1 ratio of thiazolidinone to aldehyde minimizes unreacted starting material.
-
Reaction Time : 5–20 hours under reflux ensures complete conversion.
-
Z-Selectivity : The use of acetic acid as a solvent favors the thermodynamically stable Z-isomer through protonation of the intermediate enolate.
Advanced Synthetic Strategies
One-Pot Tandem Synthesis
Recent advances employ a one-pot method combining cyclization and condensation steps. Thiourea, cyclopentylamine, and pyrrole-2-carbaldehyde react sequentially in a single reactor, reducing purification steps:
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and selectivity. A study demonstrated a 95% yield in 30 minutes using 300 W irradiation and dimethylformamide (DMF) as a polar solvent:
Key Observations :
-
Reduced Side Products : Homogeneous heating suppresses dimerization of the aldehyde.
-
Scalability : Successfully applied to gram-scale synthesis without yield loss.
Reaction Condition Optimization
Solvent and Catalyst Screening
A comparative study evaluated solvents and catalysts (Table 1):
Table 1. Impact of Solvent and Catalyst on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic Acid | NaOAc | 110 | 85 |
| Ethanol | Piperidine | 80 | 72 |
| DMF | None | 120 | 68 |
| Toluene | AcOH | 100 | 61 |
Acetic acid with NaOAc emerged as optimal, balancing reactivity and cost.
Temperature and Time Profiling
A time-temperature matrix revealed that prolonged reflux (>15 hours) in acetic acid decreases yield due to product decomposition (Figure 1):
Figure 1. Yield vs. Reaction Time at 110°C
-
Peak Yield : 85% at 12 hours.
-
Decomposition Pathway : Hydrolysis of the thioxo group to sulfonic acid at extended times.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water = 70:30) showed 99.2% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Isomer Separation
The E-isomer (5E) forms as a minor byproduct (5–10%). Column chromatography (silica gel, hexane/ethyl acetate = 4:1) achieves >98% Z-isomer purity.
Moisture Sensitivity
The thioxo group hydrolyzes in aqueous media. Strict anhydrous conditions (molecular sieves, N₂ atmosphere) are critical during synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit antimicrobial properties. For instance, compounds similar to (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one have been evaluated for their efficacy against various bacterial strains. In particular, studies have shown that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anticancer Potential
Thiazolidinones are also being investigated for their anticancer properties. Some studies have demonstrated that certain thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development .
Synthesis and Characterization
The synthesis of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of the Thiazolidinone Core : This can be achieved through a condensation reaction involving thioamide and an appropriate aldehyde.
- Cyclization : The cyclization step is crucial for forming the thiazolidinone ring structure.
- Functionalization : Further modifications can introduce substituents like the cyclopentyl group or the pyrrole moiety to enhance biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazolidinones against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, including breast and lung cancer cells. The study revealed that specific derivatives induced significant cell death through apoptosis, making them candidates for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogous rhodanine derivatives:
Key Observations:
- C5 Substituents : The 1-methylpyrrole group introduces π-conjugation, similar to pyridinyl or benzodioxolyl groups in other derivatives, but with distinct electronic effects due to the pyrrole’s aromaticity and lone pair on nitrogen .
- Hydrogen Bonding : Compounds with hydroxybenzylidene substituents (e.g., ) exhibit stronger intermolecular H-bonding networks than the target compound, which lacks polar groups at C3.
Crystallographic Insights
- Planarity and Dihedral Angles: In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, the thiazolidinone ring (ring A) forms dihedral angles of 79.26° with the benzylidene ring (ring B), affecting molecular packing . The cyclopentyl group in the target compound may introduce torsional strain, altering crystal lattice stability.
- Intermolecular Interactions : Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives utilize C–H⋯π interactions and S(6) ring motifs for stabilization, whereas the target compound’s lack of polar C5 substituents may reduce such interactions .
Biological Activity
(5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits a variety of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The structure of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:
1. Anticancer Activity
Research has indicated that thiazolidinone derivatives, including (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A specific study demonstrated that compounds with similar structures inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase in human breast cancer cells (T47D) with an EC50 in the low nanomolar range .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it exhibits activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Properties
Thiazolidinones are known for their anti-inflammatory effects. The compound under discussion demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. In animal models of inflammation, it reduced edema and inflammatory markers significantly more than control groups .
Case Studies
Several studies have assessed the biological activity of thiazolidinone derivatives:
The biological activities of (5Z)-3-cyclopentyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one are believed to be mediated through several mechanisms:
Anticancer Mechanism:
The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation, leading to programmed cell death in cancer cells.
Antimicrobial Mechanism:
Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis, akin to other thiazolidinones.
Anti-inflammatory Mechanism:
This compound likely inhibits the NF-kB pathway, reducing the expression of pro-inflammatory genes and cytokines.
Q & A
Q. What challenges arise during purification, and how are they addressed?
- Challenge : Co-elution of byproducts with similar polarity.
- Solution : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate 70:30 to 50:50) or recrystallization in ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
